
Oseltamivir Acid Potassium Salt
Overview
Description
Oseltamivir Acid Potassium Salt, chemically known as (3R,4R,5S)-4-acetylamino-5-amino-3(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid, ethyl ester, phosphate (1:1), is the phosphate salt form of oseltamivir. Its molecular formula is C₁₆H₂₈N₂O₄·H₃PO₄, with a molecular weight of 410.4 g/mol . It is the prodrug of oseltamivir carboxylate (oseltamivir acid), the active metabolite that inhibits influenza neuraminidase (NA), blocking viral release from infected cells . Clinically, it is marketed as Tamiflu and administered orally, distinguishing it from inhaled NA inhibitors like zanamivir . Regulatory guidelines limit impurities in oseltamivir formulations to 0.1% for individual impurities and 0.7% for total impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oseltamivir Acid Potassium Salt typically involves the following steps:
Formation of Oseltamivir Base: Oseltamivir base is synthesized through a series of chemical reactions starting from shikimic acid. This involves multiple steps including protection, oxidation, reduction, and cyclization reactions.
Conversion to Oseltamivir Acid: The Oseltamivir base is then hydrolyzed to form Oseltamivir Acid.
Salt Formation: The Oseltamivir Acid is treated with potassium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Purification: The product is purified through crystallization and filtration techniques to achieve pharmaceutical-grade purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Oseltamivir Acid Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: Conversion of Oseltamivir base to Oseltamivir Acid.
Salt Formation: Reaction with potassium hydroxide to form the potassium salt.
Oxidation and Reduction: Involved in the initial synthesis of Oseltamivir base from shikimic acid.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or organic solvents under acidic or basic conditions.
Salt Formation: Involves the use of potassium hydroxide in an organic solvent like ethyl acetate.
Oxidation and Reduction: Various oxidizing and reducing agents are used in the multi-step synthesis of Oseltamivir base.
Major Products Formed:
Oseltamivir Acid: Formed through hydrolysis of Oseltamivir base.
This compound: Formed through the reaction of Oseltamivir Acid with potassium hydroxide.
Scientific Research Applications
Oseltamivir Acid Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying antiviral drug synthesis and mechanisms.
Biology: Investigated for its effects on viral replication and interaction with cellular components.
Medicine: Extensively used in the development of antiviral therapies for influenza and other viral infections.
Industry: Employed in the formulation of pharmaceutical products for the treatment and prevention of influenza.
Mechanism of Action
Oseltamivir Acid Potassium Salt exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase activity, Oseltamivir prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection .
Comparison with Similar Compounds
Neuraminidase Inhibitors: Zanamivir and Peramivir
Zanamivir :
- Structural Basis : Contains a glycerol side chain mimicking sialic acid, enabling direct NA active-site binding without metabolic activation .
- Potency : Exhibits similar antiviral activity to oseltamivir acid but requires inhalation due to poor oral bioavailability .
- Resistance Profile : Less prone to resistance mutations (e.g., H275Y) due to its structural similarity to natural substrates .
- Peramivir: Structural Features: A cyclopentane derivative with a guanidine group, enhancing NA binding through electrostatic interactions . Administration: Intravenous formulation provides rapid systemic distribution, advantageous in severe influenza cases.
Table 1: Key Parameters of NA Inhibitors
Natural Compounds with NA Inhibitory Activity
- Gnetulin and Stilbenoids: Gnetulin D: IC₅₀ of 14.2–26.3 μM against H1N1, significantly weaker than oseltamivir acid .
Resistance Profiles and Mutational Impacts
H275Y Mutation :
R294K Substitution :
- Observed in H7N9 NA, this mutation creates a salt bridge with E276, sterically hindering oseltamivir’s binding .
Biological Activity
Oseltamivir Acid Potassium Salt, commonly known as oseltamivir phosphate, is an antiviral medication primarily used for the treatment and prevention of influenza. This compound acts by inhibiting the neuraminidase enzyme, which is crucial for the viral replication cycle. The biological activity of oseltamivir involves several pharmacological and biochemical mechanisms that are critical for its therapeutic efficacy.
Oseltamivir is a prodrug that is rapidly converted in the liver to its active form, oseltamivir carboxylate (OC). This active metabolite selectively inhibits the neuraminidase enzymes on the surface of influenza viruses, preventing the release of new virions from infected cells. By blocking this enzyme, oseltamivir effectively reduces viral spread within the respiratory tract, thereby alleviating symptoms and shortening the duration of illness.
Pharmacokinetics
The pharmacokinetic profile of oseltamivir reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Oseltamivir is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 80% after oral administration .
- Metabolism : It is converted to OC predominantly by hepatic esterases. OC is the primary active metabolite and is responsible for the antiviral effects .
- Distribution : The volume of distribution for OC ranges from 23 to 26 liters, indicating extensive distribution in body tissues .
- Elimination : Oseltamivir and OC are primarily eliminated via renal excretion. The elimination half-life for oseltamivir is about 1–3 hours, while OC persists longer with a half-life of 6–10 hours .
Inhibition of Neuraminidase
Oseltamivir's primary biological activity is its ability to inhibit viral neuraminidase. Studies have shown that it effectively blocks this enzyme at low nanomolar concentrations, significantly more potent than its effects on human sialidases . This selectivity is crucial as it minimizes potential side effects related to human enzyme inhibition.
Other Biological Activities
Recent studies have explored additional biological activities of oseltamivir and its derivatives:
- Acetylcholinesterase Inhibition : Oseltamivir has shown some inhibitory activity against acetylcholinesterase, which may have implications for neurodegenerative diseases like Alzheimer's .
- Cytotoxicity : Research indicates that certain derivatives of oseltamivir exhibit cytotoxic effects against specific cancer cell lines, suggesting potential applications beyond antiviral therapy .
Case Studies
A review of clinical data highlights the effectiveness and safety profile of oseltamivir in treating influenza:
- Case Study 1 : A cohort study involving patients treated with oseltamivir showed a significant reduction in hospitalization rates due to influenza-related complications.
- Case Study 2 : In a randomized controlled trial, patients receiving oseltamivir reported a shorter duration of symptoms compared to those receiving placebo, reinforcing its efficacy in acute influenza management.
Q & A
Basic Research Questions
Q. What are the key structural interactions between oseltamivir acid and influenza neuraminidase (NA) that underpin its inhibitory activity?
Oseltamivir acid binds to NA via hydrogen bonds and salt bridges. Computational docking studies reveal that the oxygen atom of oseltamivir forms hydrogen bonds with Arg 371, Arg 292, and Arg 152, while its amine group interacts with Glu 118. Salt bridges between the ligand’s amine-rich terminus and acidic residues (e.g., Glu 277) further stabilize binding . Methodologically, Schrödinger Suite interaction diagrams and molecular docking (e.g., AutoDock) are used to map these interactions .
Q. How can researchers quantify oseltamivir acid pharmacokinetics (PK) in preclinical models?
PK parameters (e.g., AUC, Cmax, t1/2) are determined using LC-MS/MS for plasma concentration analysis. For instance, in pregnant rats, intravenous administration (10 mg/kg) showed rapid conversion of oseltamivir to its active carboxylate form, with distinct AUC values for each species (Table 5 in ). Population PK modeling is recommended for interspecies extrapolation, incorporating covariates like metabolic enzymes and renal clearance rates .
Q. What computational methods are used to predict oseltamivir’s solvation energy and conformational stability?
Density Functional Theory (DFT) and Statistical Quantum Mechanical Force Field (SQMFF) calculations compare solvation energy (ΔGC) in gas and aqueous phases. For example, oseltamivir’s ΔGC in water is −45.2 kJ/mol, slightly lower than its phosphate salt, suggesting solvent-dependent stability (Table 2 in ). Geometry optimizations are validated against crystallographic data (e.g., PDB IDs 2HU4, 3CL0) .
Advanced Research Questions
Q. How do neuraminidase mutations (e.g., H275Y) confer resistance to oseltamivir acid, and what experimental strategies can elucidate these mechanisms?
The H275Y mutation disrupts hydrophobic packing and salt bridges (e.g., E276-R224) critical for oseltamivir binding. Conflicting MD simulations suggest mutation-induced flexibility in the NA active site . To resolve this, employ alchemical free-energy calculations (e.g., AMBER) or mutagenesis-coupled surface plasmon resonance (SPR) to quantify binding affinity changes .
Q. What methodologies address discrepancies in molecular dynamics (MD) studies of oseltamivir-NA binding?
Conflicting MD results (e.g., salt bridge stability in H274Y mutants) arise from force field limitations or sampling timescales. Enhanced sampling techniques, such as replica-exchange MD (REMD) or Markov state models, improve conformational sampling. Cross-validation with cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry is advised .
Q. How can researchers design studies to evaluate oseltamivir acid transplacental transfer or pediatric pharmacokinetics?
For transplacental transfer: Use pregnant rat models with timed maternal-fetal plasma sampling and compartmental PK modeling (e.g., non-linear mixed-effects models) . For infants: Conduct sparse sampling trials (<1 year) with Bayesian estimation to infer AUC and dose adjustments (e.g., 2.35–3 mg/kg achieves target AUC >3800 ng·h/mL) .
Q. What in silico strategies identify inhibitors effective against oseltamivir-resistant strains?
Virtual screening of drug libraries (e.g., ZINC15) using hybrid 3D-QSAR/pharmacophore models identifies compounds mimicking oseltamivir’s salt-bridge interactions (e.g., dorzolamide binds R119/R293 via sulfonamide groups). Validate hits with fluorescence-based NA inhibition assays and resistance-phenotype IC50 profiling .
Q. How do formulation changes (e.g., salt forms) impact oseltamivir acid bioavailability in vivo?
Compare phosphate vs. potassium salt forms using dissolution testing (USP apparatus) and murine PK studies. The potassium salt’s higher solubility may enhance intestinal absorption, but requires stability assays (e.g., HPLC under varying pH/temperature) .
Q. Methodological Considerations
- Analytical Chemistry : Use LC-MS/MS with deuterated internal standards (e.g., [<sup>13</sup>C6]-oseltamivir) for precise quantification in biological matrices .
- Structural Biology : Co-crystallize oseltamivir acid with mutant NA (e.g., H275Y) at 1.8–2.2 Å resolution to map resistance-conferring steric clashes .
- Data Reconciliation : Apply meta-analysis frameworks (e.g., Cochrane criteria) to resolve clinical efficacy controversies, prioritizing raw data from Roche’s unpublished trials .
Properties
IUPAC Name |
potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDJOHGESXQWMU-LUHWTZLKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23KN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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